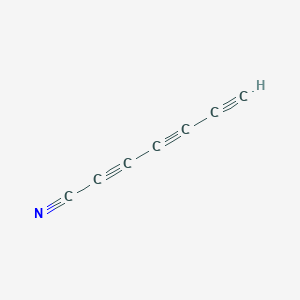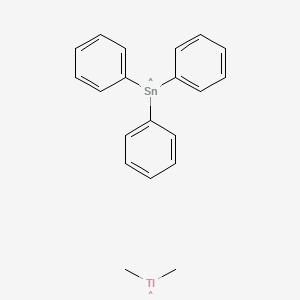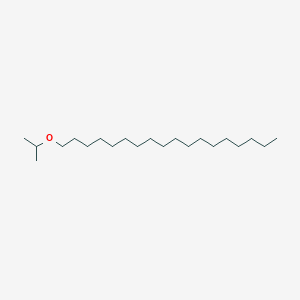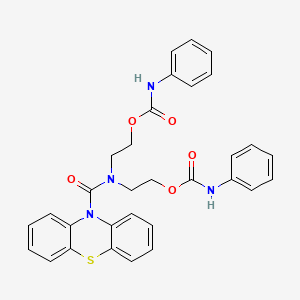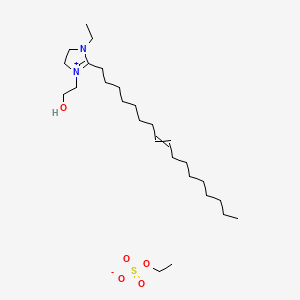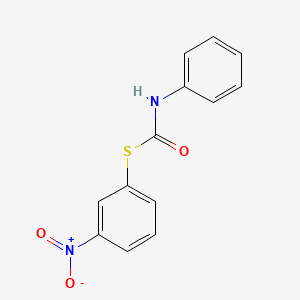![molecular formula C16H22OS B14482726 [(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene CAS No. 64793-09-5](/img/structure/B14482726.png)
[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene is an organic compound that features a unique combination of a cyclohexene ring, an ethoxy group, and a benzene ring connected via a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene typically involves the reaction of 4,4-dimethyl-2-cyclohexen-1-one with an ethoxy group and a benzene thiol. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol, facilitating the nucleophilic attack on the cyclohexenone. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound’s structure allows it to interact with lipid membranes, affecting membrane fluidity and permeability .
類似化合物との比較
Similar Compounds
4,4-Dimethyl-2-cyclohexen-1-one: Shares the cyclohexene ring structure but lacks the ethoxy and benzene groups.
Ethylbenzene: Contains the benzene ring and ethyl group but lacks the cyclohexene and sulfur components.
Thiophenol: Contains the sulfur and benzene components but lacks the cyclohexene and ethoxy groups.
Uniqueness
The presence of both an ethoxy group and a sulfur atom linked to a benzene ring and a cyclohexene ring makes it a versatile compound for various chemical transformations and applications .
特性
CAS番号 |
64793-09-5 |
|---|---|
分子式 |
C16H22OS |
分子量 |
262.4 g/mol |
IUPAC名 |
(2-ethoxy-4,4-dimethylcyclohexen-1-yl)sulfanylbenzene |
InChI |
InChI=1S/C16H22OS/c1-4-17-14-12-16(2,3)11-10-15(14)18-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
InChIキー |
AWELIRBBPQBVMP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(CCC(C1)(C)C)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)

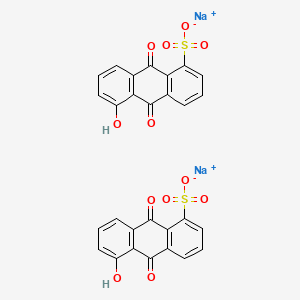
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)
